molecular formula C13H14O2 B8033475 6-(Propan-2-yloxy)naphthalen-2-ol

6-(Propan-2-yloxy)naphthalen-2-ol

Cat. No.: B8033475
M. Wt: 202.25 g/mol
InChI Key: UWMBIASBJGTBPD-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)naphthalen-2-ol is a naphthol derivative featuring an isopropyloxy (-OCH(CH₃)₂) substituent at the 6-position of the naphthalene ring. This compound is structurally related to other alkoxy- and hydroxy-substituted naphthalen-2-ol derivatives, which are of interest in pharmaceutical and materials chemistry due to their tunable electronic and steric properties.

Properties

IUPAC Name

6-propan-2-yloxynaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMBIASBJGTBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NMR Data Comparison

Substituents alter electronic environments, reflected in NMR chemical shifts:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
6-(3-Hydroxybutyl)naphthalen-2-ol 1.60–1.75 (m, 2H, CH₂), 3.60 (t, J = 6.5 Hz, 2H, CH₂OH) 22.5 (CH₂), 62.8 (CH₂OH)
6-Methoxynaphthalen-2-ol 3.90 (s, 3H, OCH₃) 55.8 (OCH₃)
6-(Propan-2-yloxy)naphthalen-2-ol (predicted) 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 4.60 (septet, J = 6.0 Hz, 1H, OCH) 22.1 (CH₃), 70.5 (OCH)

Key Trends :

  • Alkoxy Groups : Methoxy and isopropyloxy substituents deshield aromatic protons, shifting their signals downfield compared to the hydroxyl analog.
  • Hydroxybutyl Chain : Protons adjacent to the hydroxyl group (δ 3.60) show distinct splitting patterns due to hydrogen bonding .

Pharmacological Activities

  • Anticancer Agents: 6-(4-Hydroxypiperidino)naphthalen-2-ol derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 7.9 μM) via estrogen receptor modulation .
  • Naproxen Analogs: Methoxy and hydroxy derivatives are intermediates in nonsteroidal anti-inflammatory drug (NSAID) synthesis, with solubility and bioavailability influenced by substituent polarity .

Limitations and Gaps

  • Synthesis yields for the isopropyloxy derivative are unreported in the evidence, though analogous alkylation reactions typically achieve 70–85% yields .

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